2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide 2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 450339-75-0
VCID: VC4527278
InChI: InChI=1S/C20H17ClFN3O3S/c1-11-6-7-17(12(2)8-11)25-19(13-9-29(27,28)10-16(13)24-25)23-20(26)18-14(21)4-3-5-15(18)22/h3-8H,9-10H2,1-2H3,(H,23,26)
SMILES: CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC=C4Cl)F)C
Molecular Formula: C20H17ClFN3O3S
Molecular Weight: 433.88

2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide

CAS No.: 450339-75-0

Cat. No.: VC4527278

Molecular Formula: C20H17ClFN3O3S

Molecular Weight: 433.88

* For research use only. Not for human or veterinary use.

2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide - 450339-75-0

Specification

CAS No. 450339-75-0
Molecular Formula C20H17ClFN3O3S
Molecular Weight 433.88
IUPAC Name 2-chloro-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide
Standard InChI InChI=1S/C20H17ClFN3O3S/c1-11-6-7-17(12(2)8-11)25-19(13-9-29(27,28)10-16(13)24-25)23-20(26)18-14(21)4-3-5-15(18)22/h3-8H,9-10H2,1-2H3,(H,23,26)
Standard InChI Key GJMYWCMCRJGGRA-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC=C4Cl)F)C

Introduction

2-Chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide is a complex organic compound featuring a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities. This compound is of interest in scientific research due to its unique chemical structure, which includes chlorine and fluorine atoms, contributing to its reactivity and potential biological interactions.

Synthesis and Preparation

The synthesis of such complex organic molecules typically involves multiple steps, including condensation reactions, cyclization, and functional group modifications. While specific synthetic pathways for this compound are not detailed in the available sources, general strategies may involve careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the progress and confirm the structure of intermediates. High-performance liquid chromatography (HPLC) may be employed for purification.

Biological Activities and Potential Applications

Compounds containing thieno[3,4-c]pyrazole frameworks have been studied for their biological activities, including potential roles in medicinal chemistry, particularly in the development of antineoplastic agents or other therapeutic applications. The specific biological activity of 2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide requires further research for detailed characterization.

Research Findings and Future Directions

Further studies are needed to elucidate the precise molecular interactions and pathways affected by this compound. Interaction studies would typically focus on its binding affinity and mechanism of action with biological targets. These studies are crucial for understanding its potential therapeutic applications and for developing strategies to optimize its efficacy and safety.

Comparison with Similar Compounds

Similar compounds, such as those with simpler pyrazole structures or different functional groups, may provide insights into the structural requirements for biological activity. For example:

Compound NameMolecular FormulaKey Features
N-(2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one)C13H15N3OLacks fluorine; simpler pyrazole structure
N-(2-(3,4-Dimethylphenyl)-5,5-dioxido-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamideC18H17N3O3S2Contains thiophene; different functional groups
2-Chloro-N-(2-(6-fluorobenzyl)-acetamide)C11H12ClFNOSimpler acetamide structure; lacks thieno and pyrazole moieties

These comparisons highlight the unique combination of structural elements in 2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide, which may enhance its biological activity and specificity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator